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Compound of Interest

Compound Name: ST-1892

Cat. No.: B15579022 Get Quote

An In-depth Analysis of a Potent and Soluble Partial Farnesoid X Receptor (FXR) Agonist

For Immediate Release

This technical guide provides a comprehensive overview of ST-1892, a novel and highly potent

partial agonist of the Farnesoid X Receptor (FXR). Developed through the strategic

fragmentation of the well-characterized FXR agonist GW4064, ST-1892 exhibits improved

drug-like properties, including enhanced potency and solubility, making it a significant tool for

researchers in the fields of metabolic diseases, inflammation, and drug development. This

document is intended for researchers, scientists, and drug development professionals seeking

detailed information on the core characteristics of ST-1892.

Core Data Summary
ST-1892 has been identified as a high-affinity ligand for the Farnesoid X Receptor, a key

regulator of bile acid, lipid, and glucose homeostasis. The following table summarizes the key

quantitative data reported for ST-1892.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15579022?utm_src=pdf-interest
https://www.benchchem.com/product/b15579022?utm_src=pdf-body
https://www.benchchem.com/product/b15579022?utm_src=pdf-body
https://www.benchchem.com/product/b15579022?utm_src=pdf-body
https://www.benchchem.com/product/b15579022?utm_src=pdf-body
https://www.benchchem.com/product/b15579022?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Description Reference

EC₅₀ 7.2 nM

The half-maximal

effective concentration

for FXR activation in a

cell-based luciferase

reporter gene assay.

This indicates the high

potency of ST-1892.

[1]

Agonist Type Partial Agonist

ST-1892 does not

elicit a maximal

response from the

FXR receptor, even at

saturating

concentrations,

distinguishing it from

full agonists like

GW4064.

[2][3]

Solubility Improved

While specific

quantitative data is not

publicly available, the

primary research

highlights improved

solubility compared to

its parent compound,

GW4064.

[2]

Origin
Fragmentation of

GW4064

ST-1892 was

rationally designed

and synthesized by

fragmenting the

chemical structure of

GW4064, a widely

used but less drug-like

FXR agonist.

[2]
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Farnesoid X Receptor (FXR) Signaling Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating a

wide array of metabolic pathways.[4][5] Upon activation by ligands such as bile acids or

synthetic agonists like ST-1892, FXR forms a heterodimer with the Retinoid X Receptor (RXR).

This complex then binds to specific DNA sequences known as FXR response elements

(FXREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of FXR activation include the suppression of cholesterol 7 alpha-

hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and the induction of the

small heterodimer partner (SHP), which in turn inhibits the expression of several genes

involved in bile acid synthesis.[5] This negative feedback loop is crucial for maintaining bile acid

homeostasis. Furthermore, FXR influences lipid and glucose metabolism, making it an

attractive therapeutic target for metabolic diseases.[6]
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FXR Signaling Pathway
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FXR Luciferase Reporter Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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